Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Chiral resolution TLR7/8 antagonism Enantiomeric differentiation

tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 2299231-05-1) is a chiral morpholine derivative that integrates a tert-butyloxycarbonyl (Boc) protecting group at the morpholine nitrogen, an aminomethyl substituent at the 2-position, and a methyl group at the 6-position with defined (2R,6S) stereochemistry. With a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol, the compound exhibits a predicted pKa of 9.37±0.29, a boiling point of 319.4±27.0 °C, a density of 1.044±0.06 g/cm³, a topological polar surface area (TPSA) of 64.79 Ų, and a calculated LogP of 0.97.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B8250490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)CN)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
InChIKeyNRCWPEONLURCHH-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate: Procurement-Ready Overview of a Chiral Morpholine Building Block


tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 2299231-05-1) is a chiral morpholine derivative that integrates a tert-butyloxycarbonyl (Boc) protecting group at the morpholine nitrogen, an aminomethyl substituent at the 2-position, and a methyl group at the 6-position with defined (2R,6S) stereochemistry . With a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol, the compound exhibits a predicted pKa of 9.37±0.29, a boiling point of 319.4±27.0 °C, a density of 1.044±0.06 g/cm³, a topological polar surface area (TPSA) of 64.79 Ų, and a calculated LogP of 0.97 . It is commercially supplied at ≥98% purity and is stored sealed in a dry environment at 2–8 °C, serving as a versatile intermediate in medicinal chemistry and asymmetric synthesis programs .

Why Generic Substitution Fails for tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate in Chiral Synthesis


Within the family of Boc-protected aminomethyl-morpholine building blocks, even closely related analogs cannot be freely interchanged because three orthogonal structural variables—stereochemical configuration at positions 2 and 6, the presence or absence of the 6-methyl substituent, and the regioisomeric position of the aminomethyl group—collectively dictate molecular recognition, pharmacokinetic properties, and downstream synthetic outcomes . The (2R,6S) isomer represents one of four possible stereoisomers for the 2,6-disubstituted scaffold, and the enantiomeric (2S,6R) form has been specifically associated with Toll-like receptor 7/8 (TLR7/8) antagonist programs, implying that stereochemistry is a functional determinant rather than an interchangeable attribute [1]. Furthermore, des-methyl analogs (e.g., (R)-2-aminomethyl-4-Boc-morpholine, MW 216.28) differ in both molecular weight and lipophilicity, while 3-aminomethyl regioisomers present the primary amine at a different ring position, altering hydrogen-bonding geometry and synthetic derivatization pathways . These differences are not cosmetic; they represent distinct chemical entities with non-overlapping structure-activity relationships and procurement requirements.

Quantitative Evidence Guide: tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate vs. Closest Analogs


Stereochemical Configuration: (2R,6S) vs. (2S,6R) Enantiomer – Physicochemical Identity, Biological Divergence

The (2R,6S) isomer (CAS 2299231-05-1) and its (2S,6R) enantiomer (CAS 1700609-51-3) share identical molecular formulas (C₁₁H₂₂N₂O₃), molecular weights (230.30 g/mol), computed TPSA values (64.79 Ų), and predicted LogP values (0.9695), rendering them indistinguishable by achiral analytical methods alone . Both are commercially available at ≥98% purity and require sealed dry storage at 2–8 °C . However, the (2S,6R) enantiomer has been specifically implicated in patent literature as a TLR7/8 antagonist scaffold component, whereas the (2R,6S) enantiomer serves as the opposite stereochemical control or alternative chiral building block [1]. The quantified differentiation lies not in bulk physicochemical properties but in stereospecific biological recognition: the two enantiomers are non-superimposable mirror images and are expected to exhibit divergent target binding, metabolic stability, and in vivo pharmacokinetics—differences that are well-precedented for chiral morpholine-based drug candidates [1].

Chiral resolution TLR7/8 antagonism Enantiomeric differentiation

6-Methyl Substitution: (2R,6S)-Target vs. Des-Methyl Analog (R)-2-Aminomethyl-4-Boc-morpholine

Replacement of the 6-methyl group with a hydrogen atom yields (R)-2-aminomethyl-4-Boc-morpholine (CAS 1174913-80-4), which has a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol—a reduction of 14.02 g/mol (one methylene unit) compared to the target compound . The target compoundʼs C₁₁H₂₂N₂O₃ formula with MW 230.30 incorporates an additional sp³ carbon, contributing to increased calculated lipophilicity (LogP 0.97 for the target vs. a lower predicted LogP for the des-methyl analog) and altered molecular shape . The 6-methyl group also introduces an additional stereocenter, enabling the four possible cis/trans diastereomeric relationships (2R,6S; 2S,6R; 2R,6R; 2S,6S), whereas the des-methyl analog possesses only a single stereocenter at the 2-position . This structural simplification eliminates the possibility of diastereomeric impurity issues but also removes a vector for steric and lipophilic modulation in lead optimization campaigns.

Lipophilicity modulation ADME optimization Fragment-based drug design

Diastereomeric Divergence: (2R,6S)-cis vs. (2R,6R)-trans Configuration

The (2R,6S) isomer adopts a cis relative configuration between the 2-aminomethyl and 6-methyl substituents on the morpholine ring. Its diastereomer, (2R,6R)-4-Boc-2-(aminomethyl)-6-methylmorpholine (CAS 2639623-44-0), places these substituents in a trans relationship . Both compounds share the identical molecular formula (C₁₁H₂₂N₂O₃) and molecular weight (230.30 g/mol), and are supplied at 97–98% purity . The cis vs. trans geometry produces distinct spatial arrangements of the amine and methyl vectors, directly affecting: (i) the geometry of the morpholine ring and the accessibility of the aminomethyl nucleophile in subsequent coupling reactions, (ii) the three-dimensional shape of any downstream elaborated molecules, and (iii) the capacity for intramolecular hydrogen bonding between the Boc carbamate oxygen and the aminomethyl NH₂ . In medicinal chemistry programs, cis-2,6-disubstituted morpholines and trans-2,6-disubstituted morpholines are often profiled as separate compound series because they engage biological targets through distinct conformational ensembles.

Diastereomer separation Cis/trans isomerism Chiral intermediate procurement

Purity and Storage Specification: Commercial-Grade ≥98% vs. Generic 95% Supplies

The target compound is commercially sourced at ≥98% purity (HPLC) from established suppliers such as ChemScene and Leyan, with defined storage conditions of sealed, dry, 2–8 °C . In contrast, some generic listings (e.g., Chemenu) offer the compound at 95%+ purity without explicit storage specifications . The 3% minimum purity gap between the 98% and 95% specifications corresponds to potential impurity burdens that can complicate downstream reactions—impurities may include the des-Boc morpholine free amine (from Boc deprotection), the N-Boc-2-hydroxymethyl analog (from incomplete amination), or diastereomeric contaminants resulting from incomplete stereochemical resolution. For a building block intended for multi-step synthesis, a 3% impurity difference can translate to a ≥10% cumulative yield loss over 3–4 synthetic steps and can introduce confounding biological assay artifacts if impurities are carried forward into final test compounds .

Quality assurance Stability Procurement specification

Regioisomeric Specificity: 2-Aminomethyl vs. 3-Aminomethyl Morpholine Scaffolds

The target compound bears the primary aminomethyl group at the morpholine 2-position (alpha to the ring oxygen). An alternative regioisomeric series places the aminomethyl at the 3-position, e.g., 3-(aminomethyl)-4-Boc-morpholine (CAS 475106-18-4) . While both regioisomers share the C₁₀H₂₀N₂O₃ core formula (MW 216.28) for the non-methylated version, the target compound additionally carries the 6-methyl substituent, making its formula C₁₁H₂₂N₂O₃ (MW 230.30) . The 2-aminomethyl regioisomer positions the amine nucleophile adjacent to the ring oxygen, which influences both the pKa of the amine (predicted 9.37 for the target) and the trajectory of amine-derived substituents relative to the morpholine ring plane . The 3-aminomethyl variant orients the amine away from the ring oxygen, resulting in a distinct vector angle for subsequent derivatization—a factor that can determine whether the elaborated molecule can access a given protein binding pocket. In published morpholine-containing kinase inhibitors and GPCR ligands, the choice between 2-substituted and 3-substituted morpholine cores is often a key determinant of isoform selectivity [1].

Regioisomer Amine position Synthetic handle geometry

Optimal Application Scenarios for tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate in Drug Discovery and Chemical Development


Chiral Intermediate for TLR7/8 Antagonist Lead Optimization

When medicinal chemistry teams are prosecuting a TLR7/8 antagonist program, the (2R,6S) enantiomer serves as the stereochemical control compound or an alternative chiral scaffold to probe the stereospecificity of target engagement. The (2S,6R) enantiomer has been disclosed in patent filings as a TLR7/8 antagonist scaffold; therefore, procurement of the (2R,6S) isomer enables matched-pair stereochemical SAR studies to determine whether the biological activity is enantioselective or enantiopreferential [1]. The ≥98% purity specification ensures that observed differential activity is attributable to stereochemistry rather than to impurity-driven artifacts.

Fragment Growing in Kinase or GPCR Lead Discovery Programs

The compoundʼs Boc-protected secondary amine and free primary aminomethyl group constitute a bifunctional handle suitable for fragment growing. The 6-methyl substituent provides additional steric bulk and lipophilicity (LogP 0.97) compared to des-methyl analogs, enabling medicinal chemists to probe hydrophobic pocket occupancy in kinase ATP-binding sites or GPCR orthosteric/allosteric pockets. The cis-(2R,6S) configuration ensures that both substituents are projected to the same face of the morpholine ring, which can be exploited to orient the growing vector toward a specific sub-pocket identified by co-crystal structures .

Asymmetric Synthesis Methodology Development

The defined (2R,6S) stereochemistry and the presence of two chiral centers make this compound a valuable substrate or chiral auxiliary for developing and validating new asymmetric synthetic methodologies. The Boc group is orthogonal to many reaction conditions (e.g., palladium-catalyzed cross-couplings, reductive aminations), and the aminomethyl group can be elaborated into amides, sulfonamides, ureas, or secondary/tertiary amines, enabling researchers to benchmark diastereoselectivity and enantioselectivity in novel transformations against a well-defined chiral morpholine template .

Procurement Specification for Multi-Step GMP Intermediate Synthesis

For process chemistry groups scaling up a synthetic route that incorporates this morpholine building block, the compoundʼs ≥98% purity, defined cold-chain storage (2–8 °C), and availability from multiple qualified suppliers (ChemScene, Leyan) provide a reliable procurement specification. The cold storage requirement mitigates the risk of premature Boc group thermolysis during warehousing, a critical consideration when the building block is positioned early in a multi-kilogram synthetic campaign where intermediate stability directly impacts overall process robustness and cost of goods .

Quote Request

Request a Quote for tert-Butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.